2-(7-Quinolinyloxy)ethanamine, also known as 2-(quinolin-8-yloxy)ethanamine, is a chemical compound with the molecular formula and a molar mass of 188.23 g/mol. This compound features a quinoline moiety linked to an ethanamine structure, which contributes to its biological activity and potential applications in medicinal chemistry. The compound is classified as an irritant and is harmful if swallowed, as indicated by its hazard symbols and risk codes .
The compound is derived from quinoline, a bicyclic heteroaromatic organic compound that serves as a scaffold in various pharmaceutical agents. It falls under the category of amines due to the presence of an amino group in its structure. The classification of 2-(7-Quinolinyloxy)ethanamine includes:
The synthesis of 2-(7-Quinolinyloxy)ethanamine can be achieved through several methods, primarily involving nucleophilic substitution reactions where the quinoline derivative acts as a leaving group. A common synthetic route includes:
The reaction conditions typically require heating under reflux for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
2-(7-Quinolinyloxy)ethanamine can undergo various chemical reactions typical for amines and ethers:
Common reagents for these reactions include halogenated compounds for substitution and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action for 2-(7-Quinolinyloxy)ethanamine is primarily associated with its interaction with biological targets such as enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways:
Relevant data includes its classification as harmful if ingested and its irritant properties .
2-(7-Quinolinyloxy)ethanamine has several potential applications in scientific research:
This compound exemplifies the importance of quinoline derivatives in medicinal chemistry, showcasing their diverse biological activities and potential therapeutic applications .
The quinoline scaffold is a privileged structure in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring annulated to pyridine. This arrangement confers unique electronic properties, including a planar aromatic surface enabling π-π stacking interactions with biological targets, and a basic nitrogen atom facilitating hydrogen bonding and protonation-dependent solubility modulation [3] [6]. The integration of an oxyethylamine linker (–O–CH₂–CH₂–NH₂) at the C7 position of quinoline generates 2-(7-quinolinyloxy)ethanamine, a hybrid pharmacophore with enhanced vectorial properties. This modification strategically positions the terminal primary amine for salt formation or hydrogen-bond donation, while the ether oxygen provides additional hydrogen bond acceptor capability [6].
The C7 substitution site is particularly significant. Unlike sterically hindered C5/C8 positions or electronically distinct C2/C4 sites, C7 offers optimal accessibility for linker attachment while preserving quinoline’s core electronic profile. This positioning enables synergistic interactions:
Table 1: Key Structural Features and Their Functional Roles in 2-(7-Quinolinyloxy)ethanamine
Structural Motif | Physicochemical Properties | Biological Implications |
---|---|---|
Quinoline Nucleus (C7-substituted) | Planar aromatic system, Weak base (pKa ~4.9), Lipophilic | DNA intercalation, Enzyme active site binding (e.g., topoisomerases), Metal chelation, Membrane penetration |
Ethyleneoxy Linker (–O–CH₂–CH₂–) | Conformational flexibility, Moderate polarity | Spatial positioning of amine group, Reduction of steric clash with target biomolecules |
Primary Amine (–NH₂) | Strong base (pKa ~10.8), H-bond donor/acceptor, Protonatable | Salt bridge formation with acidic residues, H-bonding with enzymes/DNA, Solubility modulation |
Pharmacophore mapping studies of antioxidant quinolines reveal that a minimum of three hydrogen bond acceptors (HBAs) and one aromatic ring (RA) are critical for radical scavenging efficacy. The 2-(7-quinolinyloxy)ethanamine scaffold inherently fulfills this: the quinoline nitrogen and ether oxygen constitute two HBAs, while the primary amine can function as a third HBA or donor depending on protonation state, alongside the essential RA feature [2]. This pharmacophore aligns with models derived from natural antioxidants like quercetin, where HBA density correlates with electron-donating capacity for neutralizing free radicals like DPPH• and O₂⁻• [2]. Furthermore, the terminal amine enables facile derivatization into amides, ureas, or imines, allowing for rational optimization of steric, electronic, and pharmacokinetic properties. Hybrid molecules incorporating this scaffold—such as quinoline-coumarin or quinoline-triazole conjugates—leverage dual pharmacophoric actions, enhancing target affinity and overcoming resistance mechanisms [6].
The exploration of aminoethyloxyquinolines originated indirectly through classical quinoline syntheses. Early routes like the Skraup reaction (aniline, glycerol, and oxidizing agents under acid catalysis) and the Combes synthesis (aniline derivatives with β-diketones) produced primarily unsubstituted or simple alkyl/aryl quinoline cores [3] [6]. Functionalization at C7 posed significant synthetic challenges due to regioselectivity issues inherent to electrophilic aromatic substitution (EAS) on quinoline. Initial access to 7-substituted quinolines relied on:
The advent of transition metal-catalyzed cross-coupling revolutionized access to diverse C7-substituted quinolines. Palladium-catalyzed reactions (e.g., Suzuki, Stille) allowed direct arylation, while Buchwald-Hartwig amination facilitated C–N bond formation. However, installing the oxyethylamine side chain specifically demanded tailored approaches:
Table 2: Evolution of Synthetic Strategies for Aminoethyloxyquinoline Derivatives
Era | Dominant Synthetic Method | Key Limitations | Representative Derivatives |
---|---|---|---|
Pre-1990s | Classical Cyclizations (Skraup, Combes) + Functionalization | Poor C7 regioselectivity, Multi-step sequences, Low yields | 7-Aminoquinolines, 7-Hydroxyquinolines |
1990s–2010 | Vilsmeier-Haack Formylation + Oximation/Reduction | Requires harsh conditions (POCl₃, DMF), Limited scope | 7-(Aminoethyloxy)quinoline-4-carbaldehydes |
2010–Present | Metal Catalysis (Pd, Ni, Ir) + SNAr/Mitsunobu | Catalyst cost, Sensitivity to oxygen/moisture | Hybrids (e.g., Quinoline-Triazoles, Ibuprofen-Quinolines) |
Emerging | Green Chemistry (Microwave/Ultrasound) | Scalability challenges, Specialized equipment | Quinoline-Imidazolium salts, Fused polyheterocycles |
The 21st century witnessed a paradigm shift toward pharmacophore-guided design using aminoethyloxyquinolines. Insights from Catalyst/HipHop models identified the "RA + 3 HBA" motif as critical for antioxidant activity [2]. This spurred the synthesis of libraries where the quinoline core was decorated with oxyethylamine at C7 and further diversified at other positions (e.g., electron-donating groups at C6 to enhance radical scavenging). Concurrently, hybrid molecule strategies flourished:
Modern innovations focus on sustainable synthesis. Microwave irradiation reduces reaction times for quinoline-amide hybrids from hours to minutes (e.g., Ajani et al.’s hydrazide-hydrazones) [6]. Ultrasound-assisted N-alkylation achieves higher yields of quinoline-imidazolium salts under milder conditions than thermal methods [6]. Computational ADMET predictions are now routinely integrated early in design, optimizing aminoethyloxyquinoline derivatives for permeability, metabolic stability, and reduced toxicity while retaining target affinity. This evolution—from fortuitous discovery to rational, green synthesis—solidifies 2-(7-quinolinyloxy)ethanamine as a versatile scaffold for addressing multidrug resistance in infections, cancer, and neurodegenerative diseases [3] [6].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8